molecular formula C4H7NOS B3044644 2-Methylisothiazolidin-3-one CAS No. 1003-22-1

2-Methylisothiazolidin-3-one

Cat. No.: B3044644
CAS No.: 1003-22-1
M. Wt: 117.17 g/mol
InChI Key: PUSPAPGHKSLKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylisothiazolidin-3-one is an organic compound belonging to the class of isothiazolinones. It is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is widely recognized for its antimicrobial properties and is commonly used as a preservative in various industrial and consumer products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisothiazolidin-3-one typically involves the cyclization of N-methyl-3-thiocyanoacrylamide. This reaction is carried out under controlled conditions to ensure the formation of the desired isothiazolinone ring structure .

Industrial Production Methods: In industrial settings, this compound is produced by blending N’-dimethyl-3,3’-dithiodipropionamide or N-methyl-3-mercaptopropionamide with an organic solvent and an alkali metal iodide catalyst. A halogenation agent is then added to obtain this compound hydrochloride, which is subsequently neutralized to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylisothiazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur and nitrogen atoms in the ring structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Halogenation agents, such as chlorine or bromine, are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-Methylisothiazolidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 2-Methylisothiazolidin-3-one is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .

Comparison with Similar Compounds

    5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its strong antimicrobial properties, often used in combination with 2-Methylisothiazolidin-3-one.

    Benzisothiazolinone: Another isothiazolinone derivative with similar antimicrobial activity.

    Octylisothiazolinone: Used as a preservative in various industrial applications.

Uniqueness: this compound is unique due to its balanced antimicrobial efficacy and relatively lower toxicity compared to some other isothiazolinone derivatives. This makes it a preferred choice in formulations where both efficacy and safety are critical considerations .

Properties

CAS No.

1003-22-1

Molecular Formula

C4H7NOS

Molecular Weight

117.17 g/mol

IUPAC Name

2-methyl-1,2-thiazolidin-3-one

InChI

InChI=1S/C4H7NOS/c1-5-4(6)2-3-7-5/h2-3H2,1H3

InChI Key

PUSPAPGHKSLKKH-UHFFFAOYSA-N

SMILES

CN1C(=O)CCS1

Canonical SMILES

CN1C(=O)CCS1

Origin of Product

United States

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